molecular formula C23H31NO8 B12414453 Maximiscin

Maximiscin

Cat. No.: B12414453
M. Wt: 449.5 g/mol
InChI Key: BHUFOFQGYXAGAC-QMUCRNDTSA-N
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Description

Maximiscin is a polyketide-shikimate chemical compound isolated from the fungus Tolypocladium. It has shown significant tumor growth suppression in animal models. The discovery of this compound was the result of a citizen scientist crowdsourcing project by the University of Oklahoma, where a soil sample from Salcha, Alaska, yielded this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of maximiscin involves a stereocontrolled approach, which is derived from the rare union of three separate metabolic pathways. The synthesis typically involves multiple steps, including the coupling of various fragments and the use of specific reagents to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily synthesized in research laboratories for scientific studies. The complexity of its structure and the need for precise stereocontrol make large-scale production challenging.

Chemical Reactions Analysis

Types of Reactions

Maximiscin undergoes various types of chemical reactions, including:

    Oxidation: Achieved using specific oxidizing agents to introduce oxygen functionalities.

    Reduction: Involves the use of reducing agents to remove oxygen functionalities or add hydrogen atoms.

    Substitution: Reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve nucleophilic or electrophilic reagents depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Anticancer Properties

Maximiscin has shown significant potential as an anticancer agent, particularly against specific subtypes of breast cancer.

Mechanism of Action:

  • Selective Cytotoxicity: Research indicates that this compound exhibits selective cytotoxic effects against the basal-like 1 subtype of triple-negative breast cancer (MDA-MB-468 cells). The compound demonstrated a lower lethal concentration (LC50) of 600 nM for these cells compared to 15-60 μM for other subtypes, indicating a 25 to 100-fold selectivity .
  • Induction of DNA Damage: The compound induces DNA damage, activating critical DNA damage response pathways. Studies showed phosphorylation of p53 and activation of checkpoint kinases Chk1 and Chk2 shortly after treatment, which are essential for cell cycle regulation and DNA repair .

Case Study: Xenograft Models

  • In vivo studies using xenograft models demonstrated that this compound significantly inhibited tumor growth in MDA-MB-468 xenografts when administered intraperitoneally at a dose of 5 mg/kg daily for 21 days . Tumors were notably smaller compared to control groups, underscoring this compound's potential as a therapeutic agent.

Antimicrobial Applications

This compound has also been studied for its antimicrobial properties, particularly in the context of fungal infections.

Chemical Resistance Mechanisms:

  • A study highlighted that this compound plays a role in a chemically driven toxin inactivation system employed by certain fungi. This system includes mechanisms such as membrane impermeabilization and antibiotic inactivation . The addition of shikimate moieties to certain compounds derived from this compound resulted in diminished antifungal activities, suggesting that structural modifications can influence efficacy .

Synthesis and Structural Insights

Understanding the synthesis and structure of this compound is crucial for its application in medicinal chemistry.

Synthesis Techniques:

  • Recent advancements have led to the development of enantioselective synthesis methods for this compound, utilizing strategies such as C–H functionalization and radical retrosynthesis . These methods aim to produce this compound efficiently while maintaining its structural integrity.

Structural Characteristics:

  • This compound features a highly oxidized pyridone ring, which is pivotal for its biological activity. The structural complexity offers insights into how modifications can enhance or alter its pharmacological properties .

Table 1: Cytotoxic Effects of this compound on Various Cancer Cell Lines

Cell LineMolecular SubtypeLC50 (nM)
MDA-MB-468BL1600
HCC70BL215,000
BT-549ML30,000
MDA-MB-231MSL45,000
MDA-MB-453LAR60,000

Table 2: Summary of this compound's Mechanisms of Action

MechanismDescription
DNA Damage InductionActivates p53 phosphorylation; induces cell cycle arrest
Checkpoint ActivationPhosphorylation of Chk1 and Chk2
Selective CytotoxicityHigher efficacy against specific cancer subtypes

Comparison with Similar Compounds

Maximiscin is unique due to its polyketide-shikimate structure and its potent anticancer properties. Similar compounds include other polyketide-shikimate hybrids and natural products with anticancer activity, such as:

    Epothilone: A polyketide with anticancer properties.

    Paclitaxel: A natural product used as a chemotherapy drug.

    Doxorubicin: An anthracycline antibiotic with anticancer activity.

This compound stands out due to its unique biosynthetic origin and its specific mechanism of action in inducing DNA damage and apoptosis.

Biological Activity

Maximiscin is a fungal metabolite recognized for its potent biological activity, particularly in the context of cancer therapy. Derived from the fungus Tolypocladium sp., this compound exhibits selective cytotoxicity against various cancer cell lines, especially triple-negative breast cancer (TNBC) subtypes. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Origin

This compound is characterized by a unique chemical structure that includes a pyridone ring, which is crucial for its biological activity. The compound's synthesis has been explored through various methods, including total synthesis techniques that highlight its complex biosynthetic origins.

Research indicates that this compound primarily induces DNA damage and activates DNA damage response pathways. The following mechanisms have been identified:

  • Cytotoxic Activity : this compound demonstrates significant cytotoxic effects against MDA-MB-468 cells, a model for the BL1 subtype of TNBC. The compound inhibits cell proliferation and induces apoptosis through DNA damage mechanisms .
  • Cell Cycle Arrest : Treatment with this compound has been shown to increase the proportion of cells in the G1 phase of the cell cycle, indicating a blockade in DNA synthesis and potential induction of cell cycle arrest .
  • Activation of Signaling Pathways : this compound activates critical signaling pathways involved in DNA damage response, including phosphorylation of p53 and checkpoint kinases Chk1 and Chk2 .

In Vitro Studies

A series of studies have evaluated the efficacy of this compound in vitro:

  • Cytotoxicity Assays : The sulforhodamine B (SRB) assay was employed to assess the antiproliferative effects of this compound across multiple cancer cell lines. Results indicated that this compound has a GI50 value of approximately 0.55 µM against MIA PaCa-2 pancreatic cancer cells .
Cell LineGI50 (µM)Mechanism of Action
MDA-MB-4680.55DNA damage induction
MIA PaCa-20.55Mitochondrial depolarization
Other TNBC linesVariableCell cycle arrest

Case Studies

Several case studies have documented the effects of this compound on specific cancer types:

  • Triple-Negative Breast Cancer : this compound showed selective cytotoxicity against various TNBC subtypes, particularly effective in inhibiting growth in the BL1 subtype .
  • Pancreatic Cancer : In vivo studies using xenograft models demonstrated that this compound significantly reduced tumor size without notable side effects, highlighting its potential as an anticancer agent .

Properties

Molecular Formula

C23H31NO8

Molecular Weight

449.5 g/mol

IUPAC Name

methyl (3R,4R,5R,6R)-6-[3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-4-hydroxy-2-oxopyridin-1-yl]oxy-3,4,5-trihydroxycyclohexene-1-carboxylate

InChI

InChI=1S/C23H31NO8/c1-5-13-9-11(2)8-12(3)17(13)18-15(25)6-7-24(22(18)29)32-21-14(23(30)31-4)10-16(26)19(27)20(21)28/h5-7,10-13,16-17,19-21,25-28H,1,8-9H2,2-4H3/t11-,12+,13-,16-,17-,19-,20-,21-/m1/s1

InChI Key

BHUFOFQGYXAGAC-QMUCRNDTSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]([C@@H](C1)C=C)C2=C(C=CN(C2=O)O[C@H]3[C@@H]([C@@H]([C@@H](C=C3C(=O)OC)O)O)O)O)C

Canonical SMILES

CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)OC3C(C(C(C=C3C(=O)OC)O)O)O)O)C

Origin of Product

United States

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